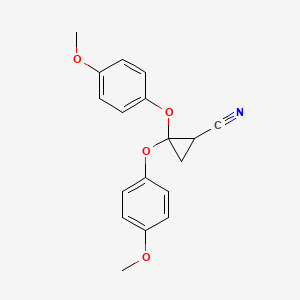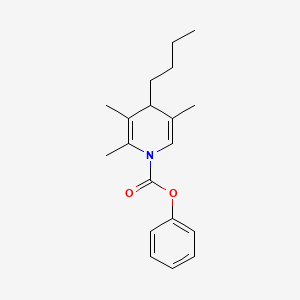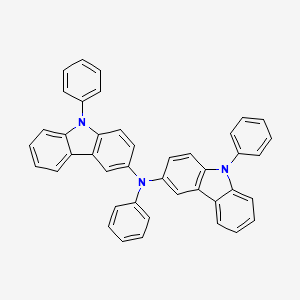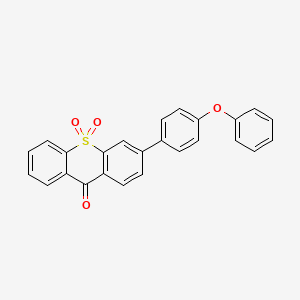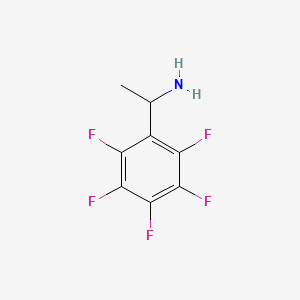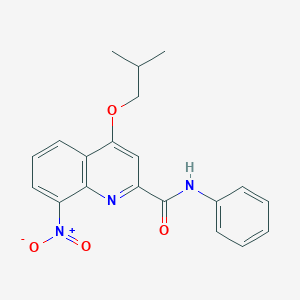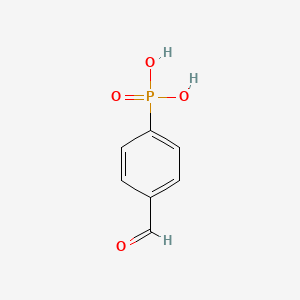
(4-Formylphenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formylphenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H7O4P. It is characterized by a phosphonic acid group attached to a benzene ring substituted with a formyl group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Formylphenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzyl chloride with triethyl phosphite, followed by hydrolysis. Another method includes the oxidation of 4-formylphenylphosphine oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is often employed for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (4-Formylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.
Major Products:
Oxidation: 4-Carboxyphenylphosphonic acid.
Reduction: 4-Hydroxymethylphenylphosphonic acid.
Substitution: Various esters and amides of this compound.
Aplicaciones Científicas De Investigación
(4-Formylphenyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Formylphenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors that recognize phosphate-containing substrates. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Phenylphosphonic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
(4-Carboxyphenyl)phosphonic acid: Contains a carboxyl group instead of a formyl group, affecting its reactivity and applications.
(4-Hydroxymethylphenyl)phosphonic acid:
Uniqueness: (4-Formylphenyl)phosphonic acid is unique due to the presence of both a formyl group and a phosphonic acid group, providing a combination of reactivity and functionality that is not found in other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and materials .
Propiedades
Número CAS |
651302-88-4 |
|---|---|
Fórmula molecular |
C7H7O4P |
Peso molecular |
186.10 g/mol |
Nombre IUPAC |
(4-formylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H7O4P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H2,9,10,11) |
Clave InChI |
MWINBBRLATVQJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


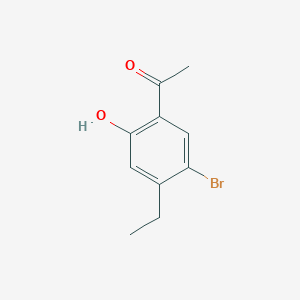
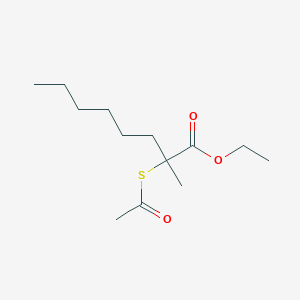
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
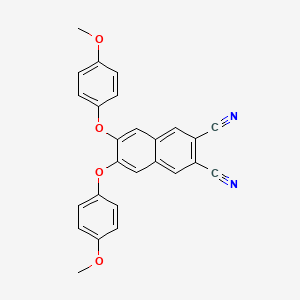
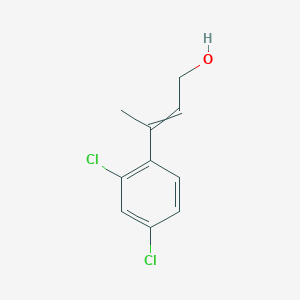
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
